REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:29])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:15]=[C:16]3[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]3)[CH:12]=[CH:13][CH:14]=2)[O:3]1.N#N.B([O-])[O-].B(O)O.B([O-])[O-]>C(O)C.[Pd]>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:29])[O:3][B:4]([C:9]2[CH:10]=[C:11]([CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:20][CH2:21]3)[CH:12]=[CH:13][CH:14]=2)[O:5]1 |f:3.4|
|
Name
|
|
Quantity
|
92.48 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)C=C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
gum
|
Quantity
|
87.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
boronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O.B([O-])[O-]
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then deoxygenated
|
Type
|
CUSTOM
|
Details
|
After 1 h the reaction had absorbed the theoretical volume of hydrogen
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite
|
Type
|
WASH
|
Details
|
the pad was washed well with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a straw
|
Type
|
CUSTOM
|
Details
|
LC-MS m/z 346 (M+H)+, 1.58 min (ret time) [product minus tBu group]
|
Duration
|
1.58 min
|
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)CC1CCN(CC1)C(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |